
1-(4-Fluorobenzyl)-4-methylpiperazine
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Overview
Description
1-(4-Fluorobenzyl)-4-methylpiperazine (4F-MBZP) is a benzylpiperazine derivative classified as a new psychoactive substance (NPS). Structurally, it consists of a piperazine ring substituted with a 4-fluorobenzyl group at one nitrogen and a methyl group at the other (Figure 1). Its molecular formula is C₁₂H₁₆FN₂, with a molecular weight of 208.28 g/mol .
4F-MBZP has been identified in drug seizures, with analytical techniques such as GC-MS, FTIR, LC-Q-TOF-MS/MS, and ¹H-NMR confirming its structure . As a designer drug, it belongs to the benzylpiperazine class, which mimics the stimulant effects of amphetamines by modulating monoamine transporters .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Fluorobenzyl)-4-methylpiperazine can be synthesized through several synthetic routes. One common method involves the reaction of 4-fluorobenzyl chloride with 4-methylpiperazine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile or dichloromethane at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining product purity and consistency.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorobenzyl)-4-methylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted piperazine derivatives with various functional groups replacing the fluorobenzyl group.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-Fluorobenzyl)-4-methylpiperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorobenzyl group may enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Key Differences
4F-MBZP is part of a broader family of piperazine derivatives. Below is a comparison with its closest analogs:
Pharmacological Effects
- 4F-MBZP : Exhibits stimulant effects akin to amphetamines, likely due to serotonin and dopamine reuptake inhibition. Fluorination may enhance metabolic stability and blood-brain barrier penetration .
- MBZP : Similar stimulant profile but less potent than 4F-MBZP due to the absence of fluorine .
- pFBP : Reduced potency compared to 4F-MBZP, as the lack of a methyl group on piperazine diminishes receptor interactions .
- TFMPP : Often combined with BZP to mimic MDMA effects; acts as a 5-HT₂ receptor agonist .
Detection and Legal Status
- Detection : 4F-MBZP is identified via characteristic MS fragments (e.g., m/z 208.1, 164.1) and FTIR peaks (e.g., 1,603.9 cm⁻¹ for C-F stretch) .
- Regulation : While BZP and MBZP are controlled in regions like the EU and Australia, 4F-MBZP remains unregulated in many jurisdictions, highlighting challenges in NPS monitoring .
Designer Drug Context
Fluorination and methylation are common strategies to evade drug laws while retaining psychoactivity. 4F-MBZP’s fluorine atom increases its binding affinity to monoamine transporters compared to MBZP, as seen in analogous compounds .
Biological Activity
1-(4-Fluorobenzyl)-4-methylpiperazine (FBMP) is a compound of increasing interest in pharmacology due to its diverse biological activities, particularly its interactions with various neurotransmitter receptors. This article aims to provide a comprehensive overview of the biological activity of FBMP, including its receptor affinities, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
FBMP is a piperazine derivative characterized by a fluorobenzyl group at one nitrogen atom and a methyl group at the other. Its chemical structure can be represented as follows:
This structure contributes to its lipophilicity and ability to penetrate biological membranes, which is crucial for its pharmacological effects.
FBMP has been identified as a ligand for several serotonin receptors, notably the 5-HT2A receptor. This receptor is implicated in various neurological processes, including mood regulation and perception. The compound exhibits significant binding affinity to these receptors, which may underlie its psychoactive properties.
Table 1: Receptor Affinities of FBMP
Receptor Type | Binding Affinity (Ki) | Comments |
---|---|---|
5-HT2A | Low nanomolar range | Significant psychoactive potential |
σ1 Receptor | Low nanomolar range | Potential role in neuroprotection |
Dopamine D2 | Moderate affinity | Implications in dopaminergic signaling |
Therapeutic Applications
The biological activity of FBMP suggests potential therapeutic applications in various fields:
- Neurology : Due to its action on serotonin receptors, FBMP may have applications in treating mood disorders, anxiety, and possibly schizophrenia.
- Pain Management : Its interaction with σ1 receptors indicates potential use in pain modulation.
- Neurodegenerative Diseases : Research indicates that FBMP may influence neuroprotective pathways, making it a candidate for further investigation in conditions like Alzheimer's disease.
Case Studies and Experimental Findings
Recent studies have highlighted the efficacy of FBMP in preclinical models. For instance:
- A study demonstrated that FBMP significantly reduced anxiety-like behavior in rodent models when administered at specific doses. The results indicated that the compound's action on serotonin receptors could mediate these effects .
- Another investigation focused on the binding dynamics of FBMP with σ1 receptors using positron emission tomography (PET) imaging. The findings illustrated high brain uptake and specific binding patterns that correlate with therapeutic outcomes in neurodegenerative models .
Table 2: Summary of Case Studies Involving FBMP
Study | Findings | Implications |
---|---|---|
Rodent Anxiety Model | Reduced anxiety-like behavior | Potential treatment for anxiety disorders |
PET Imaging Study | High brain uptake; specific σ1 receptor binding | Insights into neuroprotective mechanisms |
Serotonin Receptor Interaction | Significant binding affinity at 5-HT2A | Implications for mood disorder treatments |
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-4-methylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2/c1-14-6-8-15(9-7-14)10-11-2-4-12(13)5-3-11/h2-5H,6-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFMDNJJTGINMCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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